molecular formula C11H18O2 B13638812 2-(Ethoxymethylene)-4-ethylcyclohexan-1-one

2-(Ethoxymethylene)-4-ethylcyclohexan-1-one

Cat. No.: B13638812
M. Wt: 182.26 g/mol
InChI Key: FFZZJDJXBHJEAK-NTMALXAHSA-N
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Description

2-(Ethoxymethylene)-4-ethylcyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with ethoxymethylene and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylene)-4-ethylcyclohexan-1-one typically involves the reaction of ethyl cyclohexanone with ethyl orthoformate in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The process involves heating the reactants in a three-necked flask equipped with a thermometer, gas inlet tube, and a packed column to prevent the loss of volatile products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylene)-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Ethoxymethylene)-4-ethylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylene)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the cyclohexanone core provides stability and reactivity. The pathways involved include the formation of intermediates that can undergo further transformations to yield desired products .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2Z)-2-(ethoxymethylidene)-4-ethylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-3-9-5-6-11(12)10(7-9)8-13-4-2/h8-9H,3-7H2,1-2H3/b10-8-

InChI Key

FFZZJDJXBHJEAK-NTMALXAHSA-N

Isomeric SMILES

CCC1CCC(=O)/C(=C\OCC)/C1

Canonical SMILES

CCC1CCC(=O)C(=COCC)C1

Origin of Product

United States

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